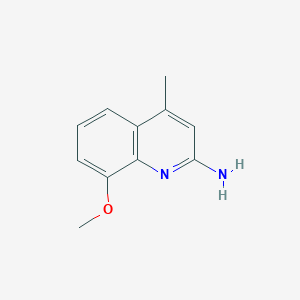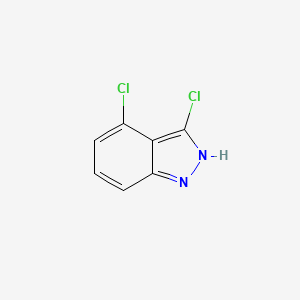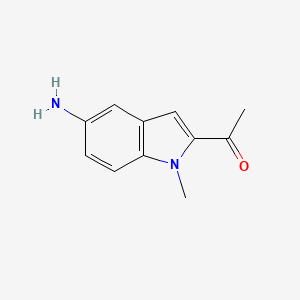
methyl 7-amino-1H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-amino-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The amino group can be introduced through subsequent reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-amino-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Methyl 7-amino-1H-indazole-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 7-amino-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indazole core can interact with various biological pathways, influencing processes like cell signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-amino-1H-indazole-7-carboxylate
- Methyl 5-amino-1H-indazole-6-carboxylate
- Methyl 3-bromo-1H-indazole-7-carboxylate
Uniqueness
Methyl 7-amino-1H-indazole-5-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The position of the amino and carboxylate groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
methyl 7-amino-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
UBXNWNKIAJFKMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C(=C1)N)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)
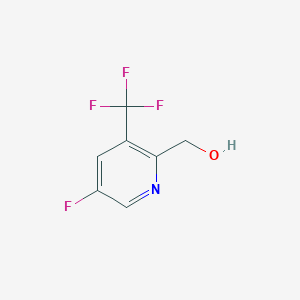
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)

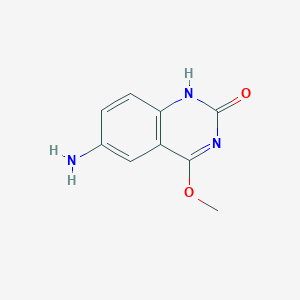
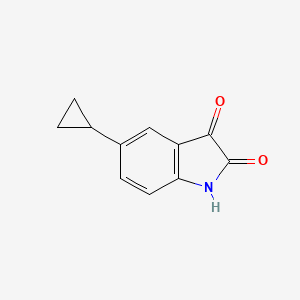
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
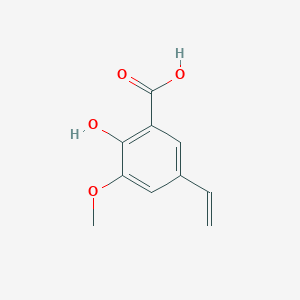
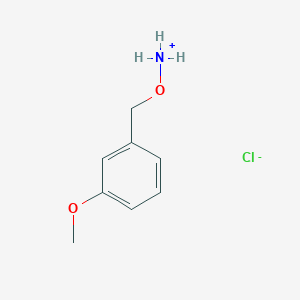

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
